molecular formula C10H12N4O2S B7757708 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea

Cat. No.: B7757708
M. Wt: 252.30 g/mol
InChI Key: GLPPPSGIOPOESR-GHXNOFRVSA-N
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Description

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea is an organic compound with the molecular formula C10H12N4O2S and a molecular weight of 252.3 g/mol. This compound is characterized by the presence of a thiourea group, which is known for its diverse biological activities and applications in various fields of science .

Properties

IUPAC Name

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-2-11-10(17)13-12-7-8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H2,11,13,17)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPPPSGIOPOESR-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C\C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea typically involves the reaction of ethylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-ethyl-3-[(Z)-(4-aminophenyl)methylideneamino]thiourea.

Scientific Research Applications

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]thiourea
  • 1-ethyl-3-[(Z)-(4-aminophenyl)methylideneamino]thiourea

Uniqueness

1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-Ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiourea moiety, which is known for its reactivity and biological significance. The nitrophenyl group contributes to its pharmacological properties, making it a subject of various studies aimed at understanding its mechanism of action.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for different pathogens have been determined, demonstrating its potential as an alternative to conventional antibiotics.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have utilized the MTT assay to evaluate cytotoxicity, revealing that it significantly inhibits cell proliferation in several human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound against human cancer cell lines such as SW480 (colon cancer) and PC3 (prostate cancer). The results indicated an IC50 value of approximately 15 µM for SW480 cells, suggesting potent anticancer activity comparable to standard chemotherapeutic agents.

Cell Line IC50 (µM) Effect
SW48015Cytotoxic
PC320Cytotoxic

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to bind to enzymes involved in cell proliferation and apoptosis, leading to altered cellular signaling pathways. This interaction may inhibit the activity of certain kinases and transcription factors critical for tumor growth and survival.

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